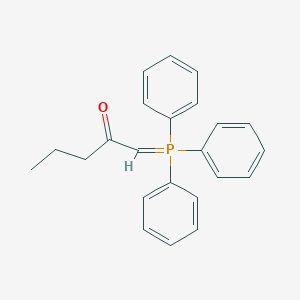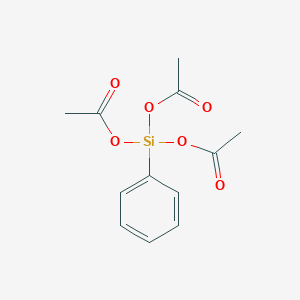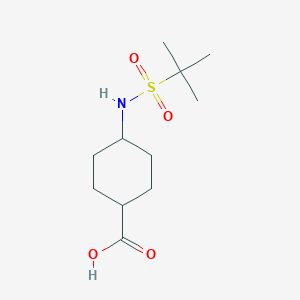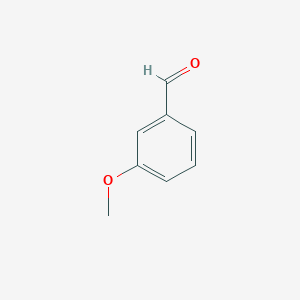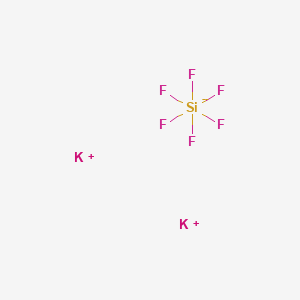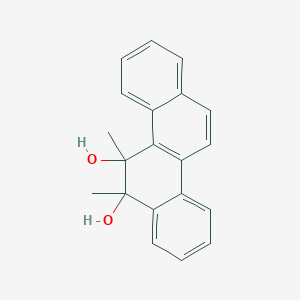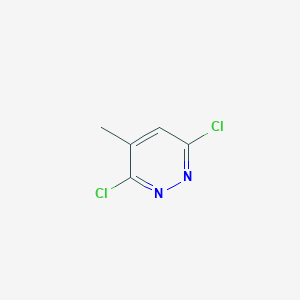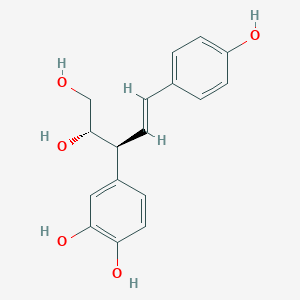
Sequirin C
Vue d'ensemble
Description
Sequirin C is a synthetic compound that has been developed to act as a therapeutic agent for a variety of conditions. It is a novel small molecule that was discovered in 2011 and has been studied extensively in both in vitro and in vivo studies. Sequirin C is a highly potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It has been studied for its potential applications in the treatment of a variety of diseases, including cancer, cardiovascular disease, Alzheimer’s disease, and inflammatory bowel disease.
Applications De Recherche Scientifique
Antioxidant Activity
Sequirin C has been identified as a compound with significant antioxidant properties . It is isolated from the heartwood of Yakushima native cedar and contributes to the wood’s resistance against oxidative stress . This antioxidant capability can be harnessed in various fields, including food preservation , cosmetics , and pharmaceuticals to protect against oxidative damage.
Anti-Lipase Activity
The anti-lipase activity of Sequirin C suggests its potential use in the treatment of obesity and related metabolic disorders. By inhibiting lipase, an enzyme responsible for fat digestion, Sequirin C could help in the development of weight management therapies .
Genetic Control of Wood Properties
Research has shown that the biosynthesis of Sequirin C is genetically regulated in Cryptomeria japonica. This implies that Sequirin C could be used in tree breeding programs to develop varieties with desired wood properties, such as color and resistance to rot .
Medical Applications
Sequirin C is a derivative of agatharesinol, which has been mentioned in pharmaceutical compositions as a dopamine transporter inhibitor. This suggests its potential application in the prophylaxis or treatment of diseases related to dopamine transport, such as Parkinson’s disease and other neurological disorders .
Agricultural Applications
While direct applications in agriculture for Sequirin C are not explicitly documented, its role as an antioxidant could be extrapolated to agricultural practices . It could potentially be used to enhance the shelf life and stress resistance of crops, similar to other antioxidant compounds .
Environmental Science Applications
Sequirin C’s involvement in the coloration and protection of wood suggests that it could have applications in environmental science . For instance, its role in wood coloration could be studied to understand and mitigate the effects of environmental factors on forest species .
Material Science Applications
In material science, Sequirin C could be explored for its chemical properties that contribute to the durability and coloration of wood. These properties might be useful in developing new materials or coatings that require specific aesthetic or durability characteristics .
Biochemistry Research
Sequirin C plays a role in the study of sugar transfer processes within organisms. It can be used to synthesize glycoproteins, ligands, and antigens, and as a fluorescent probe to study the interactions between cells and biomolecules .
Mécanisme D'action
Target of Action
Sequirin C is primarily used as a glycoside to study and analyze the sugar transfer process within biological organisms . It can be used to synthesize bioactive molecules such as glycoproteins, ligands, and antigens .
Mode of Action
It is known that it interacts with its targets and causes changes in the biological system . For instance, it can act as a fluorescent probe for studying the interactions between cells and biomolecules .
Biochemical Pathways
Sequirin C is a derivative of agatharesinol . It is found in the heartwood of Cryptomeria japonica, also known as Japanese cedar . The biosynthesis of Sequirin C involves multiple reactions, including aldol condensation, reduction, and esterification . The content of Sequirin C and other norlignans varies significantly depending on the clone, suggesting that the biosynthesis of norlignan is genetically regulated .
Pharmacokinetics
It is known that sequirin c is a white or almost white crystalline solid that is slightly soluble in water and soluble in alcohols and organic solvents .
Result of Action
It is known that sequirin c can inhibit feeding behavior . More research is needed to fully understand the effects of Sequirin C’s action.
Action Environment
The action, efficacy, and stability of Sequirin C can be influenced by environmental factors. For instance, when storing and transporting Sequirin C, it should be kept away from oxidizing agents or combustible materials to prevent accidents . Furthermore, appropriate personal protective measures should be taken when handling Sequirin C to avoid direct contact and inhalation .
Propriétés
IUPAC Name |
4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWISKPOVFKUES-SITIDLGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318509 | |
| Record name | Sequirin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sequirin C | |
CAS RN |
18194-29-1 | |
| Record name | Sequirin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sequirin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities associated with Sequirin C?
A1: Sequirin C, a norlignan found in Cryptomeria japonica, exhibits several biological activities including:
- Antioxidant activity: Sequirin C demonstrates significant antioxidant activity, as evidenced by its high ORAC (Oxygen Radical Absorbance Capacity) value. []
- Anti-lipase activity: This compound has been shown to inhibit pancreatic lipase, suggesting potential applications in managing obesity or related metabolic disorders. []
- Antifeedant activity: Sequirin C acts as a feeding deterrent against the land snail Acusta despesta, a common agricultural pest. This property makes it a potential candidate for developing environmentally friendly pesticides. []
Q2: How does the distribution of Sequirin C vary within the heartwood of Cryptomeria japonica?
A2: The concentration of Sequirin C, along with other norlignans, tends to increase from the outer to the inner parts of Cryptomeria japonica heartwood. This increase is attributed to the polymerization of monomeric norlignans, like agatharesinol, into dimeric and trimeric forms, including Sequirin C. This polymerization process may hinder the extraction of monomeric norlignans, resulting in their apparent decrease towards the inner heartwood. []
Q3: Is there a relationship between Sequirin C and the blackening phenomenon observed in some Cryptomeria japonica wood?
A3: Yes, studies indicate that the blackening of Cryptomeria japonica heartwood is related to a decrease in Sequirin C content. Specifically, a reduction in Sequirin C, alongside other norlignans like agatharesinol, is observed in blackened heartwood compared to fresh heartwood. This suggests that chemical changes in norlignans, potentially influenced by pH changes during the blackening process, contribute to the color change. []
Q4: Can Sequirin C be biosynthesized from other norlignans?
A4: Research suggests that Sequirin C is biosynthesized from agatharesinol through a hydroxylation reaction. This conversion has been observed in vitro using a microsomal preparation from Cryptomeria japonica. [] Interestingly, clonal variations in Cryptomeria japonica show independent control over agatharesinol and Sequirin C biosynthesis, indicating separate regulatory mechanisms. []
Q5: What is the chemical structure of Sequirin C?
A5: Sequirin C is a norlignan with the following structural characteristics:
Q6: Are there any analytical methods used to study Sequirin C?
A6: Various analytical techniques are employed to characterize and quantify Sequirin C in plant material, including:
- High-performance liquid chromatography (HPLC): HPLC is used for separation and quantification of Sequirin C, often coupled with other detection methods. [, ]
- Electrospray ionization mass spectrometry (ESI-MS): ESI-MS provides information about the molecular mass of Sequirin C and its fragmentation pattern, aiding in identification and structural analysis. []
- Nuclear magnetic resonance spectroscopy (NMR): NMR spectroscopy is used to determine the structure and stereochemistry of Sequirin C. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



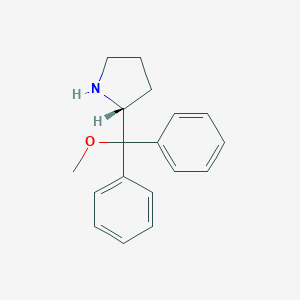


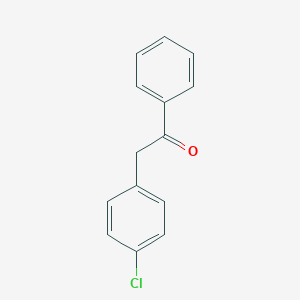
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
